Cas no 920-46-7 (2-methylprop-2-enoyl chloride)

2-methylprop-2-enoyl chloride is an efficient acylating agent, offering high reactivity and selectivity in various chemical transformations. Its ability to rapidly form amide bonds makes it a valuable tool for synthesizing complex molecules. The compound's stability under mild conditions also facilitates its handling and storage.
2-methylprop-2-enoyl chloride structure
2-methylprop-2-enoyl chloride structure
Product Name:2-methylprop-2-enoyl chloride
CAS No:920-46-7
MF:C4H5ClO
MW:104.534900426865
MDL:MFCD00000716
CID:40221
PubChem ID:13528
Update Time:2026-04-15

2-methylprop-2-enoyl chloride Chemical and Physical Properties

Names and Identifiers

    • Methacryloyl chloride
    • 2-Methylpropenoyl chloride
    • Methacryloyl Chloride (stabilized with MEHQ)
    • 2-METHYL-2-PROPENOYL CHLORIDE
    • Methacryloyl Chlorid
    • 2-methyl-acryloyl chloride
    • 2-Methylpropenal tosylhydrazone
    • 2-methylpropenoic acid chloride
    • methacrolein toluene-4-sulphonylhydrazone
    • methacrylic acid chloride
    • Methacryloylchloride
    • Methacrylyl chloride
    • 2-methylprop-2-enoyl chloride
    • Methacryl chloride
    • Methacrylic chloride
    • 2-Propenoyl chloride, 2-methyl-
    • Methylacryloyl chloride
    • VHRYZQNGTZXDNX-UHFFFAOYSA-N
    • L76O6653IO
    • Methacryloyl chloride, 95%, contains 200 ppm MEHQ as stabilizer, AcroSeal(R)
    • methacryl oyl c
    • 2-Methyl-2-propenoyl chloride (ACI)
    • Methacryloyl chloride (6CI, 7CI, 8CI)
    • 2-Methylacryloyl chloride
    • α-Methylacryloyl chloride
    • MDL: MFCD00000716
    • Inchi: 1S/C4H5ClO/c1-3(2)4(5)6/h1H2,2H3
    • InChI Key: VHRYZQNGTZXDNX-UHFFFAOYSA-N
    • SMILES: O=C(C(C)=C)Cl
    • BRN: 0878175

Computed Properties

  • Exact Mass: 104.00300
  • Monoisotopic Mass: 104.003
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 1
  • Complexity: 85.5
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.7

Experimental Properties

  • Color/Form: Colorless transparent clear liquid
  • Density: 1.076
  • Melting Point: -60 ºC
  • Boiling Point: 95-96 ºC
  • Flash Point: 2 ºC
  • Refractive Index: 1.442
  • Water Partition Coefficient: Miscible with alcohols, ethers and organic solvents. Slightly miscible with water.
  • PSA: 17.07000
  • LogP: 1.32790
  • Sensitiveness: Moisture Sensitive
  • Solubility: Not determined

2-methylprop-2-enoyl chloride Security Information

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2-methylprop-2-enoyl chloride Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Oxalyl chloride Solvents: Dichloromethane ;  0 °C; 10 min, 0 °C
1.2 Catalysts: Dimethylformamide ;  0 °C → rt; 1 h, rt
Reference
Visible-Light-Driven Solventylation Strategy for Olefin Functionalization
Capurro, Pietro; Ricciardiello, Valentina; Lova, Paola ; Lambruschini, Chiara; Protti, Stefano ; et al, ACS Omega, 2022, 7(51), 48564-48571

Production Method 2

Reaction Conditions
1.1 Reagents: Thionyl chloride Catalysts: Hydroquinone ;  < 5 °C; 6 h, rt; 2 h, 50 °C
Reference
The optimization of glycidyl methacrylate based terpolymer monolith synthesis: an effective Candida rugosa lipase immobilization support
Velicic, Zorica; Rusmirovic, Jelena; Prlainovic, Nevena; Tomic, Natasa; Velickovic, Zlate; et al, Journal of Polymer Research, 2020, 27(5),

Production Method 3

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  3 h, 39 °C
Reference
6π-Photocyclization of o-tert-butylacrylanilides. N-substitution dictates the regiochemistry of cyclization
Ayitou, Anoklase Jean-Luc; Ugrinov, Angel; Sivaguru, J., Photochemical & Photobiological Sciences, 2009, 8(6), 751-754

Production Method 4

Reaction Conditions
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide ;  10 min, 40 °C
Reference
Process for forming alpha, beta-unsaturated carbonyl halides
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  1 h, 30 °C; 4.5 h, rt
Reference
Preparation of 2-(diethylamino)ethyl methacrylate
He, Lingzhi; Zeng, Qingyou; Xu, Ruian, Jingxi Huagong Zhongjianti, 2009, 39(6), 69-70

Production Method 6

Reaction Conditions
1.1 Reagents: Phosgene Catalysts: Dimethylformamide ,  4-Methoxyphenol ;  9 h, 50 °C; 1 h, 50 °C; 2 h, rt
Reference
Process for manufacturing acrylic acid chloride and methacrylic acid chloride
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Production Method 7

Reaction Conditions
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ;  rt; rt → 50 °C; 5 h, 50 °C
Reference
An amphiphilic and photoswitchable organocatalyst for the aldol reaction based on a product-imprinted polymer
Zheng, An-xun; Gong, Cheng-bin; Zhang, Wei-jing; Tang, Qian; Huang, Hai-rong; et al, Molecular Catalysis, 2017, 442, 115-125

Production Method 8

Reaction Conditions
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0.5 h, rt; 2.5 h, rt
Reference
Synthesis and characterization of a fluorinated acrylate monomer
Cheng, Yaobo; Li, Wenjuan; Wang, Zhonggang, Jingxi Huagong, 2009, 26(4), 395-398

Production Method 9

Reaction Conditions
1.1 Solvents: Pyridine
Reference
Derivatives of methacrylic acid
Heyboer, J.; Staverman, A. J., Recueil des Travaux Chimiques des Pays-Bas et de la Belgique, 1950, 69, 787-98

Production Method 10

Reaction Conditions
1.1 Reagents: Hydroquinone ,  Thionyl chloride Solvents: Dimethylformamide ;  30 min, 25 - 30 °C; 4 h, reflux
Reference
Improved process for the preparation of N-4-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-flurophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide (bicalutamide)
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Production Method 11

Reaction Conditions
1.1 Reagents: Thionyl chloride
Reference
Synthesis of N-substituted methacrylamides. I. Carboxy- and carbalkoxyphenylmethacrylamides
Koton, M. M.; Sokolova, T. A.; Chetyrkina, G. M., Zhurnal Obshchei Khimii, 1957, 27, 185-9

Production Method 12

Reaction Conditions
Reference
Preparation of methacrylic compounds
Bieber, Paul, Bulletin de la Societe Chimique de France, 1954, 56, 56-8

Production Method 13

Reaction Conditions
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Reference
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Production Method 14

Reaction Conditions
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Reference
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Production Method 15

Reaction Conditions
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ;  0.5 - 5 min, rt
Reference
Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System
Movsisyan, Marine ; Heugebaert, Thomas S. A. ; Dams, Rudy; Stevens, Christian V., ChemSusChem, 2016, 9(15), 1945-1952

Production Method 16

Reaction Conditions
1.1 Reagents: Hydroquinone ,  Triphosgene Catalysts: Triethylamine Solvents: Dichloromethane ;  cooled; 8 h, 50 °C
Reference
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Cheng, Chuan-jie; Xiong, Dong-fei; Shen, Liang; Qiao, Yong-luo; Fu, Chang-qing, Hecheng Huaxue, 2011, 19(2), 248-250

Production Method 17

Reaction Conditions
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ;  2 h, reflux
Reference
Asymmetric Dihydroxylation of Esters and Amides of Methacrylic, Tiglic, and Angelic Acid: No Exception to the Sharpless Mnemonic!
Weber, Fabian; Brueckner, Reinhard, European Journal of Organic Chemistry, 2015, 2015(11), 2428-2449

Production Method 18

Reaction Conditions
1.1 Reagents: Hydroquinone ,  Thionyl chloride ;  rt → reflux; 3 h, reflux
Reference
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Xu, Zhi-feng; Kuang, Dai-zhi; Wen, Ge; Zhang, Fu-xing; Wang, Jian-qiu; et al, Gaodeng Xuexiao Huaxue Xuebao, 2011, 32(8), 1727-1732

Production Method 19

Reaction Conditions
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Reference
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Production Method 20

Reaction Conditions
1.1 Reagents: Thionyl chloride ,  Cuprous chloride ;  rt; 1.5 h, reflux
Reference
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Amadis Chemical Company Limited
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2-methylprop-2-enoyl chloride Spectrogram

GC-MS EI-B
GC-MS
1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on 2-methylprop-2-enoyl chloride

Introduction to 2-methylprop-2-enoyl chloride (CAS No. 920-46-7) and Its Applications in Modern Chemical Biology

2-methylprop-2-enoyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 920-46-7, is a versatile and highly reactive chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, also known as isobutyryl chloride, is a crucial intermediate in the synthesis of various bioactive molecules, including pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structural properties and reactivity make it an invaluable tool for researchers exploring novel synthetic pathways and drug development strategies.

The molecular structure of 2-methylprop-2-enoyl chloride consists of an acyl chloride functional group attached to an isobutyl group. This configuration imparts high reactivity, particularly in nucleophilic acyl substitution reactions, which are fundamental to the synthesis of complex organic molecules. The compound's ability to participate in such reactions efficiently has made it a staple in organic synthesis laboratories worldwide.

In recent years, the applications of 2-methylprop-2-enoyl chloride have expanded significantly, driven by advancements in synthetic methodologies and an increased understanding of its role in biological systems. One of the most notable areas of research involves its use as a building block in the synthesis of active pharmaceutical ingredients (APIs). For instance, it has been employed in the preparation of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents that target inflammatory pathways.

Moreover, the compound has found utility in the development of protease inhibitors, which are critical for treating a wide range of diseases, including HIV/AIDS and cancer. Protease inhibitors often require complex molecular architectures, and 2-methylprop-2-enoyl chloride serves as a key intermediate in their synthesis. Its reactivity allows for the introduction of specific functional groups that are essential for achieving the desired biological activity.

Recent studies have also highlighted the role of isobutyryl chloride (CAS No. 920-46-7) in the synthesis of lipid-based drug delivery systems. These systems leverage the compound's ability to form stable amide or ester bonds with various bioactive molecules, enabling targeted delivery and improved bioavailability. Such innovations are particularly relevant in oncology, where effective drug delivery is paramount to therapeutic success.

The compound's significance extends beyond pharmaceutical applications. In agrochemical research, 2-methylprop-2-enoyl chloride is used to develop novel herbicides and pesticides that exhibit high efficacy while minimizing environmental impact. Its incorporation into synthetic pathways allows researchers to design molecules with specific modes of action, contributing to sustainable agricultural practices.

From a chemical biology perspective, CAS No. 920-46-7 has been instrumental in studying enzyme mechanisms and developing enzyme inhibitors. Its reactivity with nucleophiles provides a means to probe enzymatic active sites and understand how enzymes catalyze biological transformations. This knowledge is crucial for designing drugs that can modulate enzyme activity effectively.

One cutting-edge application involves the use of 2-methylprop-2-enoyl chloride in combinatorial chemistry libraries. These libraries enable high-throughput screening for novel compounds with desired biological properties. By systematically varying reaction conditions and substrates, researchers can generate diverse molecular structures rapidly, accelerating the discovery process.

The compound's versatility also makes it valuable in materials science, particularly in the development of advanced polymers and coatings. Its ability to undergo polymerization reactions allows for the creation of materials with tailored mechanical and thermal properties. Such materials are increasingly important in industries ranging from aerospace to electronics.

In conclusion, 2-methylprop-2-enoyl chloride (CAS No. 920-46-7) represents a cornerstone in modern chemical biology and pharmaceutical research. Its broad range of applications underscores its importance as a synthetic intermediate and highlights its potential for future innovation. As research continues to uncover new uses for this compound, its impact on science and industry is likely to grow even further.

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Amadis Chemical Company Limited
(CAS:920-46-7)2-methylprop-2-enoyl chloride
A1207436
Purity:99%
Quantity:500ml
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(CAS:920-46-7)Methacryloylchloride
LE5941;LE1754376;LE9365
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Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
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